![molecular formula C7H12O4 B13508905 rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and an acetic acid moiety. It is often used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with glyoxylic acid, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]butanoic acid: Contains a butanoic acid moiety.
2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]pentanoic acid: Features a pentanoic acid moiety.
Uniqueness
rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]acetic acid is unique due to its specific dioxane ring structure and acetic acid moiety, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C7H12O4 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[(2S,5R)-5-methyl-1,4-dioxan-2-yl]acetic acid |
InChI |
InChI=1S/C7H12O4/c1-5-3-11-6(4-10-5)2-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1 |
InChI Key |
IJORPBFLVXXKES-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@H](CO1)CC(=O)O |
Canonical SMILES |
CC1COC(CO1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


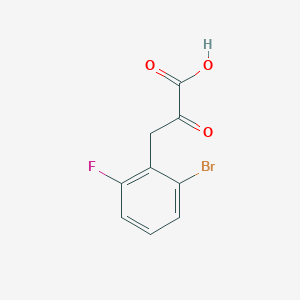
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
![methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13508840.png)
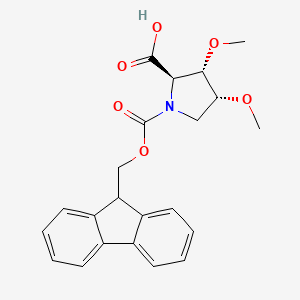
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)
![2-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B13508848.png)

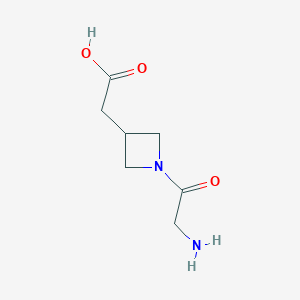
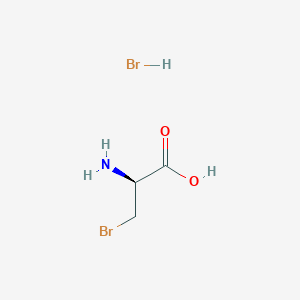


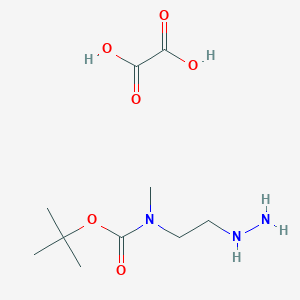
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
![9-Azabicyclo[3.3.1]non-2-ene hydrochloride](/img/structure/B13508909.png)
